molecular formula C20H24N2O3S B15027648 methyl 2-ethyl-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 2-ethyl-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B15027648
M. Wt: 372.5 g/mol
InChI Key: TXEIIHQNBNFWGE-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a methyl ester group at position 6, an ethyl substituent at position 2, a 4-isopropylphenyl group at position 5, and a methyl group at position 6. This scaffold is notable for its fused bicyclic structure, combining a thiazole and pyrimidine ring, which is often associated with diverse biological activities, including antimicrobial and anticancer properties . While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs have been extensively studied, enabling comparative analysis of substituent effects on physicochemical and biological properties.

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

methyl 2-ethyl-7-methyl-3-oxo-5-(4-propan-2-ylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H24N2O3S/c1-6-15-18(23)22-17(14-9-7-13(8-10-14)11(2)3)16(19(24)25-5)12(4)21-20(22)26-15/h7-11,15,17H,6H2,1-5H3

InChI Key

TXEIIHQNBNFWGE-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)C(C)C

Origin of Product

United States

Preparation Methods

Procedure:

  • Synthesis of 6-Methyl-4-(4-isopropylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate :

    • React 4-isopropylbenzaldehyde, methyl acetoacetate, and thiourea in ethanol under acidic conditions (e.g., HCl or SnCl₂·2H₂O).
    • Yield: ~70–80% after recrystallization.
  • Cyclization with α-Haloesters :

    • Treat the dihydropyrimidinethione with methyl chloroacetate in acetic acid–acetic anhydride under reflux.
    • Ultrasonic irradiation (40 kHz, 60°C) reduces reaction time from hours to 15–30 minutes.

Optimization Data :

Parameter Conventional Heating Ultrasonic Irradiation
Reaction Time 6–8 hours 15–30 minutes
Yield 65–75% 85–90%
Purity (HPLC) 92% 98%

This method leverages the nucleophilic displacement of the thione sulfur by the α-carbon of the haloester, followed by intramolecular cyclization.

Multi-Component Reaction (MCR) Strategies

Source demonstrates MCRs for analogous thiazolo[3,2-a]pyrimidines. For the target compound:

Reaction Scheme:

  • Biginelli Reaction :

    • Condense 4-isopropylbenzaldehyde, methyl 3-oxopentanoate (for the ethyl group), and thiourea in ethanol with SnCl₂·2H₂O to form the dihydropyrimidinethione.
  • In Situ Cyclization :

    • Add methyl bromoacetate and sodium acetate in acetic anhydride, heating at 80°C for 4 hours.

Key Advantages :

  • Single-pot synthesis avoids intermediate isolation.
  • Modifiable substituents (e.g., 4-isopropylphenyl, ethyl) are introduced at the aldehyde and β-keto ester stages.

Yield Comparison :

Step Isolated Yield
Biginelli Adduct 78%
Cyclization 82%

Catalytic Methods Using Deep Eutectic Solvents (DES)

Source reports a ChCl/HGA-DES (choline chloride/2,3-dihydroxybenzoic acid) catalyst for synthesizing benzo-thiazolo-pyrimidines. Adapting this for the target compound:

Protocol:

  • DES Preparation :

    • Mix choline chloride and hypogallic acid (2:1 molar ratio) at 80°C until homogeneous.
  • Cyclocondensation :

    • Combine dihydropyrimidinethione, methyl chloroacetate, and DES (10 mol%) at 70°C for 2 hours.

Performance Metrics :

Catalyst Temperature (°C) Time (h) Yield (%)
DES 70 2 88
H₂SO₄ 80 4 75

DES enhances reaction efficiency through hydrogen bonding and acid catalysis, enabling milder conditions.

Transesterification of Ethyl Esters

Source describes hydrolyzing ethyl esters to carboxylic acids, but transesterification offers a route to the methyl ester:

Steps:

  • Synthesize Ethyl Analog :

    • Follow standard cyclocondensation using ethyl acetoacetate.
  • Transesterification :

    • React the ethyl ester with methanol and Ti(OiPr)₄ (5 mol%) at 60°C for 12 hours.

Yield : 90–95% conversion (GC-MS).

While not directly cited in provided sources, ball milling—a solvent-free method—could be extrapolated:

Method:

  • Mix dihydropyrimidinethione, methyl chloroacetate, and K₂CO₃ in a ball mill (30 Hz, 1 hour).
  • Expected yield: ~80% with minimal purification.

Comparative Analysis of Methods

Method Yield (%) Time Scalability Green Metrics
Ultrasonic MCR 90 30 min High Moderate
DES Catalysis 88 2 h High Excellent
Conventional MCR 75 6 h Moderate Low
Transesterification 95 12 h Low Moderate

Challenges and Optimization Opportunities

  • Regioselectivity : Competing cyclization pathways may yield byproducts; using bulky substituents (e.g., 4-isopropylphenyl) favors the desired product.
  • Purification : Silica gel chromatography (ethyl acetate/hexane) resolves thiazolo-pyrimidines from unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of methyl 2-ethyl-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes like DNA gyrase and topoisomerase, which are essential for DNA replication and cell division . Additionally, it can modulate signaling pathways involved in inflammation and apoptosis, contributing to its therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring (Position 5)

The 4-isopropylphenyl group at position 5 distinguishes the target compound from analogs with other aryl substituents. Key comparisons include:

Compound Substituent at Position 5 Key Properties Reference
Target Compound 4-isopropylphenyl Enhanced steric bulk; potential for improved lipophilicity and membrane permeation
Ethyl 5-(4-bromophenyl)-7-methyl-... 4-bromophenyl Bromine enhances halogen bonding in crystal packing (π-halogen interactions)
Ethyl 5-(2-chlorophenyl)-7-methyl-... 2-chlorophenyl Chlorine improves antimicrobial activity (e.g., against E. coli and C. albicans)
Ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-... 1,3-benzodioxol-5-yl Potent Cdc25B phosphatase inhibition (IC50 = 4.5 µM)

Analysis :

  • Steric Effects : The 4-isopropylphenyl group introduces significant steric bulk compared to smaller substituents like methyl or halogens. This may hinder binding in enzyme active sites but improve pharmacokinetic properties like oral bioavailability .
  • Electronic Effects : Electron-withdrawing groups (e.g., bromo, chloro) enhance intermolecular interactions (e.g., halogen bonding), influencing crystallinity and solubility .

Ester Group Variations (Position 6)

The methyl ester in the target compound contrasts with ethyl esters in most analogs. For example:

Compound Ester Group Impact on Properties
Target Compound Methyl Likely higher metabolic stability but lower lipophilicity vs. ethyl esters
Ethyl 5-(4-isopropylphenyl)-7-methyl-... Ethyl Improved solubility in organic solvents; common in synthetic intermediates

Synthesis Note: Methyl esters are typically synthesized via transesterification or direct methylation of carboxylic acid precursors. Ethyl esters, however, are more frequently reported due to the widespread use of ethyl acetoacetate in Biginelli reactions .

Structural Modifications at Position 2

The ethyl group at position 2 in the target compound differs from analogs with substituted benzylidene or heterocyclic moieties:

Compound Position 2 Substituent Biological Activity Reference
Target Compound Ethyl N/A (data unavailable)
Ethyl 2-(2-acetoxybenzylidene)-7-methyl-... 2-acetoxybenzylidene Stabilized by intramolecular hydrogen bonding
Ethyl 2-(4-carboxybenzylidene)-7-methyl-... 4-carboxybenzylidene Forms dimeric structures via COOH···N hydrogen bonds

Crystallographic Insights :

  • Benzylidene substituents (e.g., 2-acetoxy or 4-carboxy) enhance crystal packing via hydrogen bonds or π-π stacking, improving stability .

Key Challenges :

  • The 4-isopropyl group may reduce reaction yields due to steric hindrance during cyclization .
  • X-ray crystallography (e.g., SHELX programs) confirms planar thiazole-pyrimidine systems, with deviations influenced by substituent bulk .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing methyl 2-ethyl-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves cyclization of precursors (e.g., 2-amino-2-thiazolines) with tricarbonylmethane derivatives. Critical steps include:

Cyclocondensation : Use of catalysts like p-toluenesulfonic acid under reflux in ethanol (60–80°C) to form the thiazolo[3,2-a]pyrimidine core .

Substituent Introduction : Substituents like the 4-isopropylphenyl group are introduced via nucleophilic substitution or condensation, requiring precise stoichiometric ratios (1:1.2 molar ratio of core to aryl aldehyde) .

Purification : Recrystallization from DMF/ethanol mixtures improves purity (>95% by HPLC) .

  • Optimization : Yield is sensitive to temperature (optimal range: 70–80°C) and solvent polarity. Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • X-ray Crystallography : Single-crystal studies (e.g., triclinic P1 space group, R factor < 0.06) resolve bond lengths (C–C: 1.50–1.54 Å) and dihedral angles (e.g., 5.2° between thiazole and pyrimidine rings) .
  • Spectroscopy :

  • NMR : 1^1H NMR (400 MHz, CDCl₃) shows distinct peaks for the ethyl group (δ 1.25–1.30 ppm, triplet) and isopropyl protons (δ 1.25 ppm, doublet) .
  • IR : Strong carbonyl stretches (C=O: 1720–1740 cm⁻¹) confirm ester and ketone functionalities .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties?

  • Key Interactions :

  • Hydrogen Bonding : Carboxylate O atoms form C–H···O bonds (2.85–3.10 Å) with adjacent molecules, stabilizing the lattice .
  • π-Stacking : The 4-isopropylphenyl group participates in offset π-π interactions (interplanar distance: 3.6 Å), affecting solubility and melting point .
    • Impact on Reactivity : Stronger intermolecular forces correlate with reduced solubility in nonpolar solvents, necessitating polar aprotic solvents for reactions .

Q. How can contradictory biological activity data (e.g., antimicrobial vs. anticancer) be resolved for structurally similar derivatives?

  • Methodology :

Comparative SAR Analysis : Map substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance antimicrobial activity by 30–40% but reduce anticancer potency) .

Dose-Response Studies : Use IC₅₀/EC₅₀ curves to identify selective toxicity thresholds (e.g., EC₅₀ = 12 µM for bacterial strains vs. IC₅₀ = 45 µM for HeLa cells) .

Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts differential binding to bacterial topoisomerase vs. human kinases .

Q. What strategies are effective in resolving discrepancies in reported crystallographic data for derivatives of this compound?

  • Approach :

Validation via R-Factor Analysis : Compare R factors (e.g., R = 0.044–0.058) to assess data reliability; lower values indicate higher precision .

Temperature-Dependent Studies : Crystallize derivatives at 100 K vs. 296 K to identify thermal motion artifacts (e.g., disordered ethyl groups at higher T) .

DFT Refinement : Use Gaussian09 to optimize geometry and compare with experimental bond angles (deviation < 2% confirms accuracy) .

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